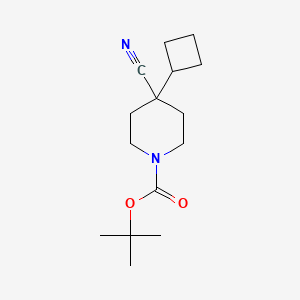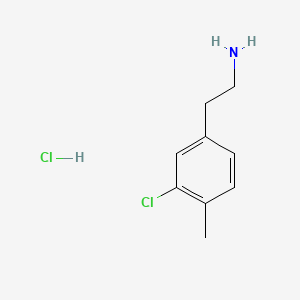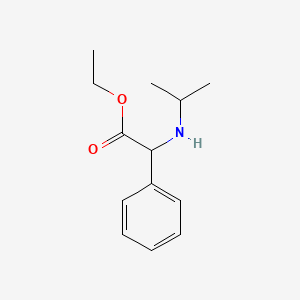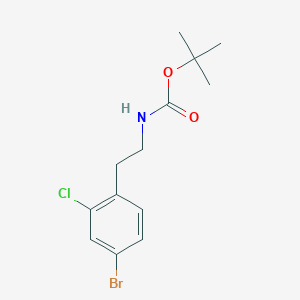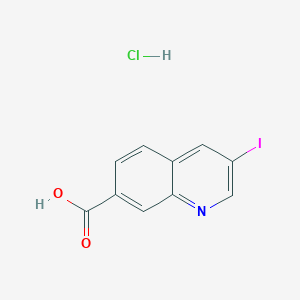
3-Iodoquinoline-7-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodoquinoline-7-carboxylic acid hydrochloride is a heterocyclic aromatic compound that contains both iodine and carboxylic acid functional groups. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the iodine atom in the quinoline ring enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoquinoline-7-carboxylic acid hydrochloride typically involves the iodination of quinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-Iodoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated quinoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the iodine atom.
科学研究应用
3-Iodoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Iodoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the quinoline ring can participate in halogen bonding, which enhances the compound’s binding affinity to biological targets. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Quinoline-7-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromoquinoline-7-carboxylic acid: Contains a bromine atom instead of iodine, leading to variations in chemical and biological properties.
3-Chloroquinoline-7-carboxylic acid:
Uniqueness
3-Iodoquinoline-7-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various chemical transformations. The iodine atom also contributes to the compound’s distinct biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H7ClINO2 |
|---|---|
分子量 |
335.52 g/mol |
IUPAC 名称 |
3-iodoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6INO2.ClH/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8;/h1-5H,(H,13,14);1H |
InChI 键 |
SJHWWWQXMRATGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC=C(C=C21)I)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
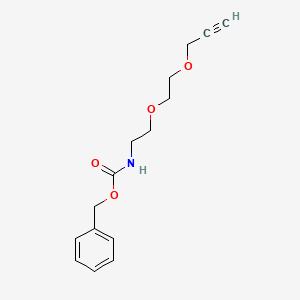

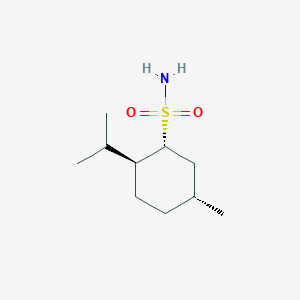
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
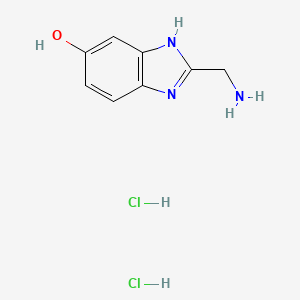
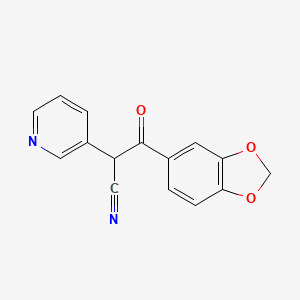
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
